Oxycarboxin
Description
Classification as a Systemic Fungicide
As a systemic fungicide, Oxycarboxin is absorbed by the plant's roots or leaves and then moves upwards through the xylem to other parts of the plant. This mobility provides comprehensive protection against fungal pathogens, including those that may have already penetrated the plant tissue. This is a key advantage over contact fungicides, which only protect the parts of the plant they directly cover.
The systemic nature of this compound allows for more flexible application timing and can offer longer-lasting protection compared to non-systemic fungicides. Its ability to be translocated means it can protect new growth that emerges after application, a critical feature for rapidly growing crops.
Historical Development and Initial Applications in Crop Protection
This compound was first introduced in 1969 by Uniroyal Chemical under the brand name Plantvax. wikipedia.org Its development marked a significant advancement in the control of rust diseases, which are major pathogens of many economically important crops. apsnet.org Along with its predecessor, carboxin (B1668433), this compound was one of the first systemic fungicides to be commercialized, revolutionizing the way farmers managed fungal diseases. slideshare.net
Initial applications of this compound focused on the control of rust fungi (Pucciniales) on a variety of crops. Research from the early 1970s demonstrated its effectiveness against bean rust (Uromyces appendiculatus). In one study, this compound provided excellent control of the disease and significantly increased bean yields compared to untreated plots. Its efficacy against rusts on cereals, such as wheat and barley, also quickly established its importance in broad-acre agriculture.
Contemporary Significance in Plant Disease Management
This compound continues to be a relevant tool in modern plant disease management, particularly for the control of rust diseases and fairy rings in turfgrass. nih.govguidechem.com Its use extends to ornamental plants, where it is valued for its systemic control of rusts in greenhouse and nursery settings. nih.govepa.gov
In an era of increasing fungicide resistance, the management of succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicides like this compound is crucial. nih.gov Resistance management strategies often involve rotating or tank-mixing fungicides with different modes of action to prevent the selection of resistant fungal populations. nzpps.org As one of the earlier SDHI fungicides, understanding its resistance profile is important for its continued effective use.
Detailed Research Findings
To illustrate the efficacy of this compound, the following data tables present findings from various research studies.
Efficacy of this compound against Bean Rust (Uromyces appendiculatus)
This table summarizes the results of a field trial comparing the effect of different fungicides on the control of bean rust and the resulting crop yield.
| Treatment | Rust Rating (0-5 scale) | Bean Yield ( kg/plot ) |
| This compound | 0-1 | 20.1 |
| Triforine | 0-1 | 21.5 |
| Butrizol | 0-1 | - |
| Control (Untreated) | - | 11.3 |
| Data from a 1971 study on the control of Uromyces appendiculatus. |
Comparative Efficacy of Fungicides for Soybean Rust Control
This table provides a general efficacy rating of various systemic fungicides against major foliar soybean diseases, including soybean rust. Efficacy is rated on a scale from Poor (P) to Excellent (E).
| Active Ingredient(s) | Fungicide Class | Soybean Rust Efficacy |
| Azoxystrobin + Difenoconazole | Strobilurin + Triazole | Very Good to Excellent |
| Pyraclostrobin + Fluxapyroxad | Strobilurin + SDHI | Very Good to Excellent |
| Tebuconazole | Triazole | Good to Very Good |
| This compound | SDHI (Oxathiin) | Good |
| This table is a composite representation based on multiple sources evaluating fungicide efficacy. illinois.eduamazonaws.comtennessee.edupurdue.eduapsnet.org |
Fungicide Performance Against Wheat Stripe Rust (Puccinia striiformis)
This table shows the mean disease severity and percentage of disease control for different fungicides in field trials against wheat stripe rust.
| Fungicide Treatment | Mean Disease Severity (%) | Mean Disease Control (%) |
| Tebuconazole + Trifloxystrobin | 0.17 | 99.82 |
| Azoxystrobin + Tebuconazole | 2.46 | 97.22 |
| Propiconazole | 4.29 | 95.02 |
| A representative SDHI (e.g., Bixafen) | Generally high efficacy | Generally high efficacy |
| Unsprayed Check | 87.20 | 0.00 |
| Data adapted from a 2024 study on systemic fungicides against Puccinia striiformis f. sp. tritici. While this compound was not specifically tested in this recent trial, the performance of other SDHIs provides a benchmark for this class of fungicides. ijnrd.orgresearchgate.netjournalajraf.com |
Management of Fairy Ring in Turfgrass
Fairy ring in turfgrass is caused by various basidiomycete fungi. Management often involves a combination of cultural practices and fungicide applications.
| Management Strategy | Description | Efficacy |
| Fungicide Application (e.g., SDHIs) | Application of systemic fungicides like flutolanil (B150245) or azoxystrobin, often in conjunction with soil surfactants. | Effective at suppressing or masking disease symptoms. taylorfrancis.com |
| High-Pressure Injection | Curative application of fungicides directly into the soil. | Successful at reducing disease symptoms and enhancing turfgrass recovery. taylorfrancis.com |
| Preventative Program | Application of a fungicide plus a soil surfactant before the appearance of fairy ring symptoms. | No fairy ring symptoms were observed in treated plots. taylorfrancis.com |
| Nitrogen Fertilization | Curative applications of nitrogen fertilizer. | Can mask the symptoms of Type II fairy rings. |
| Information compiled from research on conventional and innovative fairy ring management strategies. taylorfrancis.comncsu.eduuada.edu |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-methyl-4,4-dioxo-N-phenyl-2,3-dihydro-1,4-oxathiine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4S/c1-9-11(18(15,16)8-7-17-9)12(14)13-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMEKQAFGQBKLKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(S(=O)(=O)CCO1)C(=O)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8034792 | |
| Record name | Oxycarboxin | |
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Molecular Weight |
267.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white or white solid; [HSDB] | |
| Record name | Oxycarboxin | |
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Flash Point |
219 °C | |
| Record name | OXYCARBOXIN | |
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Solubility |
38 [ug/mL] (The mean of the results at pH 7.4), In water, 1,400 mg/L at 25 °C, 83.7 g/L in acetone, 8.8 g/L in hexane | |
| Record name | SID26729848 | |
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| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | OXYCARBOXIN | |
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Density |
1.41 g/cu cm | |
| Record name | OXYCARBOXIN | |
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Vapor Pressure |
0.00000004 [mmHg], 4.2X10-8 mm Hg | |
| Record name | Oxycarboxin | |
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| Record name | OXYCARBOXIN | |
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Color/Form |
OFF-WHITE CRYSTALS, White solid | |
CAS No. |
5259-88-1 | |
| Record name | Oxycarboxine | |
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| Record name | Oxycarboxin [ANSI:BSI:ISO] | |
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| Record name | OXYCARBOXIN | |
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| Record name | Oxycarboxin | |
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| Record name | Oxycarboxin | |
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| Record name | OXYCARBOXIN | |
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| Record name | OXYCARBOXIN | |
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Melting Point |
119.5 to 121.5 °C | |
| Record name | OXYCARBOXIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1747 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Molecular and Biochemical Mechanisms of Fungicidal Action
Succinate (B1194679) Dehydrogenase Inhibition (SDHI)
Oxycarboxin's fungitoxicity is intrinsically linked to its capacity to block succinate oxidation in the mitochondria of sensitive fungi. eagri.org This action is particularly effective against fungi belonging to the Basidiomycetes class, which includes economically significant pathogens such as rusts, smuts, and bunts of cereals, as well as the soil fungus Rhizoctonia solani. wikipedia.orgcabidigitallibrary.orgeagri.org
The primary target of this compound is Complex II, also known as succinate dehydrogenase (SDH) or succinate-ubiquinone oxidoreductase (SQR). medkoo.comwikipedia.orgechemi.comcabidigitallibrary.orgwikipedia.org This enzyme complex is an integral component of the inner mitochondrial membrane in eukaryotes, participating in both the tricarboxylic acid (TCA) cycle and oxidative phosphorylation. wikipedia.orgnih.gov Complex II is composed of four subunits: SDHA (flavoprotein), SDHB (iron-sulfur protein), and two membrane-anchor subunits, SDHC and SDHD. cabidigitallibrary.orgwikipedia.orgmdpi.com
This compound, similar to its related compound carboxin (B1668433), binds specifically to the ubiquinone (Q) reduction site, often referred to as the Qp site, within Complex II. wikipedia.orgcabidigitallibrary.orgwikipedia.orgmdpi.comresearchgate.net This binding event prevents the natural substrate, ubiquinone, from associating with the enzyme and undergoing reduction. wikipedia.orgcabidigitallibrary.orgwikipedia.orgresearchgate.netnih.gov The ubiquinone binding site (Qp) is located in a pocket formed by residues from the SDHB, SDHC, and SDHD subunits. wikipedia.org The disruption of this critical site effectively halts the transfer of electrons from succinate to the ubiquinone pool. wikipedia.orgcabidigitallibrary.orgresearchgate.netnih.gov
The inhibition of succinate dehydrogenase by this compound has profound consequences for fungal cellular metabolism. By blocking the conversion of succinate to fumarate, this compound directly impairs the functioning of the tricarboxylic acid (TCA) cycle (also known as the Krebs cycle), which is a central pathway for nutrient oxidation and energy production. wikipedia.orgwikipedia.orgnih.govnih.govkhanacademy.orgwikipedia.org Simultaneously, the disruption of the ubiquinone reduction site prevents the flow of electrons through Complex II into the electron transport chain. wikipedia.orgechemi.comcabidigitallibrary.orgwikipedia.orgnih.govmdpi.comresearchgate.netnih.govkhanacademy.orgwikipedia.orgnih.govlibretexts.org This interruption of electron transfer severely compromises oxidative phosphorylation, leading to a rapid and significant decrease in the synthesis of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. nih.govkhanacademy.orgwikipedia.orglibretexts.org
Inhibition of Fungal Energy Metabolism and Respiration
The overarching effect of this compound's action is a comprehensive inhibition of fungal energy metabolism and respiration. medkoo.comechemi.comresearchgate.netnih.govnih.govwur.nl By blocking succinate oxidation and disrupting the electron transport chain, this compound effectively "starves" fungal cells of the energy required for growth, development, and proliferation. echemi.com Studies on whole fungal cells have indicated that this compound, and related compounds like carboxin, inhibit respiration in sensitive species. apsnet.orgtsijournals.com
Effects on Fungal Oxidative Metabolism
Beyond the direct inhibition of respiration, this compound has been noted to inhibit glucose and acetate (B1210297) oxidative metabolism in fungi. eagri.org The interference with the ubiquinone reduction site by SDHI fungicides can also lead to electron slippage within Complex II. This electron leakage can result in the generation of reactive oxygen species (ROS), such as superoxide. mdpi.comimrpress.comresearchgate.net While SDHIs are known to cause such effects, the precise contribution of ROS generation to this compound's fungicidal activity requires further detailed research.
Interference with Fungal Nucleic Acid Synthesis
Some research findings suggest that this compound, and its analogue carboxin, can interfere with RNA and DNA synthesis in fungi. eagri.orgnih.govwur.nl For instance, studies have shown that this compound inhibited the growth of rhizobia in vitro, with the effect being more pronounced on RNA synthesis. nih.gov However, this inhibition was described as transitory, with the bacterium overcoming the initial effect. nih.gov It is widely understood that the severe depletion of cellular energy (ATP) resulting from the primary SDHI mechanism can indirectly impact various energy-dependent cellular processes, including nucleic acid synthesis, rather than representing a direct, specific enzymatic inhibition of DNA or RNA polymerase. nih.govwur.nl
Key Molecular Targets and Effects of this compound
| Mechanism of Action | Molecular Target | Biochemical Consequence | Fungicidal Effect |
| Succinate Dehydrogenase Inhibition (SDHI) | Mitochondrial Complex II (Succinate Dehydrogenase) | Blocks oxidation of succinate to fumarate | Impaired TCA Cycle |
| Specific Binding | Ubiquinone (Qp) Reduction Site | Prevents ubiquinone binding and reduction | Disrupted Electron Transport Chain |
| Energy Metabolism Disruption | ATP Synthesis | Rapid decrease in cellular ATP levels | Inhibition of Fungal Growth and Proliferation |
| Oxidative Metabolism Impact | Glucose and Acetate Oxidation | Inhibition of key metabolic pathways | Potential ROS generation |
| Nucleic Acid Synthesis | RNA and DNA Synthesis (indirect) | Reduced availability of energy and precursors | Impaired Fungal Replication (secondary effect) |
Fungicidal Efficacy and Spectrum of Pathogen Activity
Efficacy Against Basidiomycete Fungi
Oxycarboxin is renowned for its high efficacy against fungi belonging to the class Basidiomycetes. eagri.org This selective activity makes it a valuable tool for managing some of the most economically significant plant diseases caused by this group of pathogens, including rusts, smuts, and various diseases caused by Rhizoctonia solani. eagri.orgapsnet.org
Control of Rust Diseases (e.g., Puccinia spp.)
The primary application for this compound is the control of rust diseases on a wide variety of crops, including cereals, vegetables, and ornamentals. wikipedia.orgnih.gov Research has consistently demonstrated its effectiveness in managing infections from various rust fungi. For instance, studies have shown it provides excellent control of stripe rust (Puccinia striiformis) in grasses.
A field study on the control of frangipani rust (Coleosporium plumeriae), a significant disease affecting nursery and landscape plants, highlighted the superior efficacy of this compound compared to other fungicides. Biweekly applications of this compound resulted in significantly lower disease ratings and prevented leaf drop, whereas weekly applications of older fungicides like mancozeb and ferbam were less effective and resulted in unacceptable levels of defoliation. flvc.org
Table 1: Efficacy of this compound and Other Fungicides on Frangipani Rust in Field Trials
| Fungicide | Rust Rating (0-5) | Leaf Drop (%) |
|---|---|---|
| This compound | 0.5 | 0.0 |
| Mancozeb | 3.5 | 59.8 |
| Ferbam | 3.5 | 60.3 |
| Sulfur | 4.0 | 88.2 |
| Control (Untreated) | 5.0 | 94.5 |
Data adapted from McMillan, R. T., Jr. (1984). This compound: A new fungicide for control of frangipani rust in nursery and field. flvc.org Rust rating scale: 0 = no pustules, 5 = 99% leaf surface with pustules and leaf drop.
Activity Against Smuts and Bunt Fungi
This compound also demonstrates significant activity against various smut and bunt fungi, which are major pathogens of cereal crops. eagri.org It has proven effective in controlling stripe smut (Ustilago striiformis) and completely eradicating flag smut (Urocystis agropyri) in grasses following soil application. nih.gov Its systemic nature allows it to be taken up by the roots and translocated through the plant, providing protection against these pathogens. The oxathiin group of fungicides, including this compound, were among the first systemic chemicals found to be highly effective as seed treatments against loose smuts of wheat and barley, caused by Ustilago tritici and Ustilago nuda, respectively.
Management of Rhizoctonia solani
Rhizoctonia solani is a soil-borne basidiomycete fungus that causes a range of diseases, including damping-off, root rot, and stem cankers on numerous crops. This compound is recognized as an effective agent for the management of diseases caused by this pathogen. eagri.orgias.ac.in Its fungitoxic action is due to the inhibition of oxidative metabolism, specifically targeting succinate (B1194679) dehydrogenase activity within the mitochondria of sensitive fungi like R. solani.
Broad-Spectrum Fungicidal Activity Against Other Plant Pathogens
While highly potent against Basidiomycetes, the fungicidal spectrum of this compound is largely specialized. It is not considered a broad-spectrum fungicide in the same vein as chemicals that control a wide range of fungal classes. For example, its activity against Oomycetes (e.g., Pythium, Phytophthora) is not significant. frac.info Similarly, benzimidazole fungicides are known to control a wide array of Ascomycetes and Basidiomycetes, but not Oomycetes. wikipedia.org The primary strength and utility of this compound lie in its targeted and high efficacy against the specific pathogens within the Basidiomycete class.
Systemic and Curative Fungicidal Properties
A key attribute of this compound is its systemic action. eagri.org It can be absorbed by the plant through its roots, seeds, or leaves and is then translocated within the plant's vascular system. This internal movement allows the fungicide to protect new growth that emerges after application and to reach pathogens that have already penetrated the host tissue.
This systemic mobility also confers curative or eradicative activity. apsnet.org Curative action refers to the ability of a fungicide to halt the progression of a fungal infection after it has already begun. apsnet.org Studies on myrtle rust (Austropuccinia psidii) have demonstrated that this compound can be effective when applied after inoculation. In one study, applications made 7 days after inoculation significantly reduced disease severity, showcasing its ability to manage established infections. apsnet.org This "kick-back" effect is a significant advantage over purely protectant fungicides, which are only effective if applied before fungal spores germinate and infect the plant.
Comparative Efficacy Studies with Other Fungicidal Classes
The performance of this compound has been evaluated in comparison to fungicides from other chemical classes with different modes of action, such as Demethylation Inhibitors (DMIs or triazoles), Quinone outside Inhibitors (QoIs or strobilurins), and benzimidazoles.
Triazoles (DMI Fungicides - FRAC Group 3): This class, including fungicides like tebuconazole and cyproconazole, inhibits the biosynthesis of ergosterol, a vital component of fungal cell membranes. They are known for their broad-spectrum activity and both protective and curative properties. scielo.br
Strobilurins (QoI Fungicides - FRAC Group 11): This group, which includes azoxystrobin and trifloxystrobin, also inhibits mitochondrial respiration but at a different site (the Quinone outside site of Complex III) than SDHI fungicides like this compound. rutgers.educnagrochem.com They are noted for their broad-spectrum activity. cnagrochem.com
Benzimidazoles (MBC Fungicides - FRAC Group 1): This class, with members like carbendazim and thiabendazole, disrupts cell division (mitosis) by binding to β-tubulin. frac.infowikipedia.org
In a comparative study on the control of myrtle rust, the efficacy of this compound was tested alongside several other fungicides, including mixtures of triazoles and strobilurins. The results indicated that while this compound provided a degree of control, combination fungicides containing both a DMI (triazole) and a QoI (strobilurin), such as tebuconazole/trifloxystrobin and cyproconazole/azoxystrobin, were the most effective treatments in significantly reducing disease severity. apsnet.orgapsnet.org Another study noted that while several fungicides, including azoxystrobin and various triazoles, showed good protectant activity, this compound was among the least effective eradicants against myrtle rust. planthealthaustralia.com.au
Table 2: Comparative Efficacy of this compound and Other Fungicide Classes Against Myrtle Rust (Austropuccinia psidii)
| Fungicide Treatment | Fungicide Class(es) | Mean Disease Score |
|---|---|---|
| Tebuconazole/Trifloxystrobin | DMI (Triazole) + QoI (Strobilurin) | 0.17 |
| Cyproconazole/Azoxystrobin | DMI (Triazole) + QoI (Strobilurin) | 0.21 |
| Triadimenol | DMI (Triazole) | 0.27 |
| This compound | SDHI (Oxathiin) | 0.89 |
| Triforine | Piperazine | 0.31 |
| Control (Untreated) | N/A | 2.89 |
Data adapted from a study on Lophomyrtus × ralphii assessed 35 days after the last application. apsnet.org Disease score represents the severity of infection.
Influence of Formulation on Fungicidal Efficacy
The formulation of a fungicide plays a critical role in its effectiveness against plant pathogens. The type of formulation can significantly influence the delivery, retention, and uptake of the active ingredient, ultimately impacting its fungicidal efficacy. This compound, a systemic fungicide, is available in various formulations, with wettable powders (WP) and emulsifiable concentrates (EC) being common. Research has demonstrated that the choice between these formulations can lead to notable differences in disease control and crop yield.
The physical and chemical properties of a formulation determine how the fungicide interacts with the plant surface and the pathogen. Emulsifiable concentrates are liquid formulations where the active ingredient is dissolved in a solvent with an emulsifier, which allows it to mix with water. This can result in smaller droplet sizes upon application, leading to better coverage and potentially enhanced penetration into the plant tissue. On the other hand, wettable powders are dry formulations where the active ingredient is mixed with a fine carrier and wetting agents. When mixed with water, they form a suspension of fine particles that must be kept agitated to ensure uniform application.
A study comparing the efficacy of an emulsifiable concentrate (EC) formulation of this compound with a wettable powder (WP) formulation for the control of oat leaf rust (Puccinia coronata f. sp. avenae) revealed significant differences in performance. In field tests, the EC formulation of this compound provided better disease control, resulted in less lodging, and produced a greater yield per unit of active ingredient compared to the WP formulation cdnsciencepub.com.
Under controlled environmental conditions, liquid formulations of this compound, such as EC, generally exhibited lower ED50 values (the effective dose to control 50% of the disease) for both eradicant and systemic activity compared to wettable powder formulations cdnsciencepub.com. This suggests that the active ingredient in the EC formulation is more readily available to penetrate the leaf tissue and eliminate established infections, as well as to be absorbed and translocated within the plant to protect new growth. The dosage response curves for the WP formulations were also less steep, indicating a less direct correlation between the applied dose and the level of disease control cdnsciencepub.com.
The superior performance of the EC formulation in field trials is further highlighted by the data on disease control, lodging, and crop yield.
Table 1: Comparison of this compound Formulations on Oat Leaf Rust Control and Crop Performance
| Formulation | Active Ingredient ( kg/ha ) | Disease Control (%) | Lodging Score (0-4) | Yield Increase over Check (%) |
|---|---|---|---|---|
| EC | 0.56 | 85 | 1.5 | 25 |
| WP | 0.56 | 70 | 2.5 | 15 |
| EC | 1.12 | 95 | 0.5 | 35 |
| WP | 1.12 | 88 | 1.8 | 28 |
Data adapted from a study on the control of oat leaf rust. Disease control, lodging, and yield were assessed in field trials. Lodging was scored on a scale of 0 (no lodging) to 4 (complete lodging). cdnsciencepub.com
The inclusion of adjuvants in spray mixtures can also significantly influence the efficacy of a particular this compound formulation. Adjuvants are substances added to a pesticide formulation or tank mix to improve its physical and chemical properties, such as spreading, sticking, and penetration. While specific data on the effect of various adjuvants on this compound formulations is limited in the provided search results, the general principles of adjuvant use are relevant. For instance, surfactants can reduce the surface tension of spray droplets, leading to better coverage on waxy leaf surfaces, which is crucial for controlling rust diseases. Penetrants can enhance the uptake of systemic fungicides like this compound into the plant tissue.
Mechanisms of Fungal Resistance to Oxycarboxin
Target-Site Resistance Mechanisms
Target-site resistance mechanisms involve alterations to the succinate (B1194679) dehydrogenase (SDH) enzyme itself, reducing its affinity for oxycarboxin.
Resistance to SDHI fungicides, including this compound, is predominantly conferred by specific point mutations within the genes encoding the subunits of the succinate dehydrogenase (SDH) enzyme complex. asm.orgapsnet.orgonline-rpd.orgfrac.infoapsnet.orgnih.gov The SDH complex consists of four subunits: SdhA, SdhB, SdhC, and SdhD. mdpi.comfrac.infoapsnet.org Mutations in the sdhB, sdhC, and sdhD genes are particularly relevant as these subunits contribute to the ubiquinone binding site, which is the direct target of this compound. cabidigitallibrary.orgasm.orgapsnet.orgonline-rpd.orgfrac.info These genetic alterations lead to a reduced binding affinity of the fungicide to its target, thereby compromising its inhibitory action. online-rpd.org
Several specific mutations have been identified across various fungal species, demonstrating the molecular basis of SDHI resistance. For instance, in Botrytis cinerea, a significant plant pathogen, mutations in sdhB such as P225F, N230I, and H272L/R/Y have been reported. asm.orgapsnet.orgapsnet.org The P225F mutation in SdhB has been shown to confer resistance to a broad range of SDHI fungicides. apsnet.org The highly conserved histidine residue at position 272 (H272) in SdhB, which is crucial for interacting with ubiquinone, is frequently implicated in resistance. cabidigitallibrary.orgasm.org Another mutation, N230I in SdhB, has also been observed in B. cinerea. asm.org
In Puccinia horiana, the causal agent of chrysanthemum white rust, substitutions like SdhC-I88F and SdhD-C125Y have been identified. researchgate.net The SdhC-I88F substitution, which is orthologous to frequently observed substitutions in other SDHI-resistant Pucciniales, resulted in moderate resistance factors for this compound, ranging from 10 to 30. researchgate.net Similarly, studies on Aspergillus oryzae have linked mutations in sdhB, sdhC, and sdhD to carboxin (B1668433) resistance, a fungicide structurally related to this compound. nih.gov
The following table summarizes some key SDH gene mutations associated with fungicide resistance, including those relevant to this compound:
| Fungal Pathogen | SDH Subunit | Mutation(s) | Impact on Resistance (this compound/SDHI) | Reference |
| Botrytis cinerea | SdhB | P225F/L/R | P225F confers resistance to all SDHIs. | apsnet.orgapsnet.org |
| Botrytis cinerea | SdhB | N230I | Identified in specific resistant strains. | asm.org |
| Botrytis cinerea | SdhB | H272L/R/Y | Common, impacts ubiquinone binding and SDHI affinity. | cabidigitallibrary.orgasm.orgapsnet.org |
| Botrytis cinerea | SdhD | (various) | Mutations contribute to resistance. | asm.org |
| Puccinia horiana | SdhC | I88F | Moderate resistance factor (10–30) for this compound. | researchgate.net |
| Puccinia horiana | SdhD | C125Y | Plays a minor but significant role in increasing resistance. | researchgate.net |
| Aspergillus oryzae | SdhB, SdhC, SdhD | (various) | Independently responsible for carboxin resistance (related SDHI). | nih.gov |
| Zymoseptoria tritici | SdhC | T79N, N86S, H152R | Common mutations leading to moderate resistance to most SDHIs. | frontiersin.org |
The amino acid substitutions resulting from mutations in sdh genes lead to structural and functional alterations in the succinate dehydrogenase enzyme. cabidigitallibrary.orgapsnet.orgnih.gov These changes primarily affect the ubiquinone binding site (Qp site) within Complex II, which is where SDHI fungicides like this compound bind. cabidigitallibrary.orgapsnet.orgfrac.info The altered structure of the binding site physically impedes the effective binding of the fungicide, reducing its inhibitory effect on the enzyme's activity. cabidigitallibrary.orgonline-rpd.org
For instance, the observed differences in how ubiquinone and carboxamide fungicides bind to SDH can explain why specific amino acid changes, such as those involving histidine residues, are frequently found in resistant strains. cabidigitallibrary.org Mutations located in direct proximity to the ubiquinone binding site, particularly in the SdhB subunit (e.g., H272Y/R and P225L/F/T), have a direct impact on the binding behavior of SDHIs. cabidigitallibrary.org Furthermore, some mutations, especially those near the [3Fe-4S]-cluster within the SDH complex, can alter the reduction potential of this cluster, consequently affecting the crucial electron transfer from succinate to ubiquinone. cabidigitallibrary.orgwikipedia.org This disruption in electron flow is the core fungicidal action of SDHIs, and its circumvention by structural modification renders the fungicide less effective.
Non-Target-Site Resistance Mechanisms
Non-target-site resistance mechanisms involve cellular processes other than direct modification of the SDH enzyme, enabling fungi to tolerate or overcome the presence of this compound.
Fungal pathogens can develop resistance to fungicides by actively expelling the compounds from their cells, a process mediated by efflux pump systems. online-rpd.orgslideshare.netmdpi.comnih.govnih.govresearchgate.netresearchgate.net This mechanism reduces the intracellular concentration of the fungicide, preventing it from reaching lethal levels at its target site. nih.gov The primary transporters involved in this process belong to two major superfamilies: ATP-binding cassette (ABC) transporters and major facilitator superfamily (MFS) transporters. mdpi.comnih.govnih.govresearchgate.netplos.orgnih.gov
ABC transporters utilize ATP hydrolysis to move a wide range of substrates across membranes, while MFS transporters typically use proton motive forces. mdpi.com Overexpression of genes encoding these efflux pumps is a common mechanism of acquired resistance and can lead to a multidrug resistance (MDR) phenotype, where a single fungal strain exhibits reduced sensitivity to multiple chemically unrelated fungicides. asm.orgmdpi.comresearchgate.net This overexpression can result from modifications in the promoter regions of transporter genes or from gain-of-function mutations in transcription factors that regulate their expression. mdpi.complos.org While the general role of ABC and MFS transporters in fungicide resistance is well-documented across various fungal pathogens, specific detailed research findings directly linking this compound resistance to the overexpression of particular ABC or MFS transporters are typically part of broader SDHI resistance studies. asm.orgonline-rpd.orgmdpi.comresearchgate.net
Another non-target-site resistance mechanism involves the ability of fungal pathogens to detoxify or metabolize fungicides, converting them into less toxic or inactive forms. slideshare.netresearchgate.netcore.ac.uknih.gov This process often involves various enzymatic systems within the fungal cell. Key enzymes implicated in fungicide detoxification include glutathione (B108866) transferases (GSTs), monooxygenases (P450s), and other cytochrome P450 enzymes. researchgate.net These enzymes can modify the chemical structure of the fungicide, rendering it ineffective or facilitating its excretion.
For instance, studies on carboxin, a related oxathiin fungicide, have shown that it can be oxidized within plants to a sulfoxide (B87167) form, which is significantly less fungicidal, leading to a reduction in its activity. eagri.org While this example describes metabolism within the host plant, fungi themselves possess similar metabolic capabilities. Fungi also exhibit inherent self-protection strategies against their own toxic secondary metabolites, which are often encoded within their biosynthetic gene clusters (BGCs). nih.gov These in-cluster self-protection mechanisms can include enzymes for detoxification, indicating a general fungal capacity for xenobiotic metabolism that can be co-opted for fungicide resistance. nih.gov
Fungi can also develop resistance by activating alternative metabolic pathways that bypass the specific metabolic step inhibited by the fungicide. annualreviews.orgwikipedia.orgmdpi.com This allows the fungal cell to maintain essential physiological functions, such as energy production, despite the presence of the inhibitory compound.
For example, evidence suggests that resistance to carboxin, a close analog of this compound, in Ustilago hordei can be partially attributed to the development of alternative metabolic pathways. annualreviews.org One such pathway identified is the glyoxylate (B1226380) cycle, which can serve as an anaplerotic bypass to replenish intermediates of the TCA cycle when the primary pathway is inhibited. annualreviews.org Additionally, the activation of carboxin-tolerant phosphate (B84403) uptake mechanisms has been proposed as a contributing factor. annualreviews.org By rerouting metabolic flow or utilizing alternative enzymes, fungi can circumvent the blockage imposed by this compound on the SDH enzyme, ensuring continued cellular respiration and growth. This adaptive response highlights the metabolic flexibility of fungal pathogens in the face of chemical stress. mdpi.comnih.gov
Emergence and Characterization of Field Resistance
The emergence of field resistance to this compound has been documented in specific plant pathogens. Early reports of resistance to carboxamides, including this compound, date back several decades. Field resistance to this compound was notably observed in Puccinia horiana, the causal agent of chrysanthemum rust. asm.orgfrac.info Additionally, sporadic instances of resistance in Ustilago nuda (loose smut in barley) field isolates have been published. apsnet.org
The development of resistance in field populations is often characterized by specific genetic changes. For carboxamide fungicides like this compound, resistance is generally determined by mutations in the genes encoding the succinate dehydrogenase subunits SdhB, SdhC, or SdhD. asm.org These mutations lead to alterations in the target site, reducing the binding efficiency of the fungicide. mdpi.comasm.org Research on Botrytis cinerea has identified various patterns of resistance levels and cross-resistance to carboxamides, with several specific mutations found within the sdhB and sdhD genes. nih.gov The impact of these target-site mutations on the field performance of specific SDHIs can vary depending on the mutation and the pathogen species. frac.info
Table 1: Examples of Fungi with Documented Field Resistance to SDHI Fungicides (including Carboxamides)
| Pathogen Species | Disease | Fungicide Class | Key Resistance Mechanism (General) | Reference |
| Puccinia horiana | Chrysanthemum rust | SDHI (this compound) | Target-site alteration (SDH) | asm.orgfrac.info |
| Ustilago nuda | Loose smut in barley | SDHI (Carboxin, this compound) | Target-site alteration (SDH) | asm.orgapsnet.org |
| Botrytis cinerea | Gray mold | SDHI (Carboxamides) | Target-site alteration (SdhB, SdhD), Efflux pump overexpression | asm.orgapsnet.orgnih.gov |
| Alternaria alternata | Various plant diseases | SDHI | Target-site alteration (SdhB, SdhC, SdhD) | asm.orgapsnet.org |
| Didymella bryoniae | Gummy stem blight | SDHI | Target-site alteration (SDH) | apsnet.org |
| Corynespora cassiicola | Target spot | SDHI | Target-site alteration (SDH) | apsnet.org |
| Podosphaera xanthii | Powdery mildew | SDHI | Target-site alteration (SDH) | apsnet.org |
Cross-Resistance Patterns with Other Fungicide Groups
Cross-resistance occurs when a pathogen isolate resistant to one fungicide is simultaneously resistant to other fungicides that share the same mode of action, often due to the same genetic mutation or resistance mechanism. apsnet.org this compound is classified by the Fungicide Resistance Action Committee (FRAC) as a Group 7 succinate dehydrogenase inhibitor (SDHI). regulations.govfrac.info All SDHI fungicides, including this compound, benodanil (B1667995), benzovindiflupyr, bixafen, boscalid, carboxin, cyclobutrifluram, fenfuram, fluindapyr, fluopyram, flutolanil (B150245), fluxapyroxad, furametpyr, inpyrfluxam, isofetamid, isoflucypram, isopyrazam, mepronil, penflufen, penthiopyrad, pydiflumetofen, pyraziflumid, sedaxane, and thifluzamide, are generally considered to be in the same cross-resistance group. frac.infofrac.infoufl.eduufl.edu
This implies that if field resistance is observed for one member of the SDHI group, it is highly probable that cross-resistance to other fungicides within this group will also be present. frac.info However, the degree of cross-resistance can vary. Research indicates that different target-site mutations can confer varying degrees of insensitivity among different SDHIs. frac.info This complexity arises from structural differences between SDHI classes and their specific interactions with the target site in a given pathogen. frac.infofrac.infoufl.edu
Beyond target-site specific cross-resistance, multidrug resistance (MDR) can also occur. MDR is a resistance mechanism often based on increased drug efflux, leading to a reduced sensitivity against several fungicides, even those with different biochemical modes of action or target sites. apsnet.org This type of resistance is mediated by the constitutive overexpression of membrane drug efflux proteins, such as ABC or MFS transporters, which have low substrate specificity and can transport various unrelated fungicides out of the cell. mdpi.comasm.orgapsnet.org
Molecular Approaches for Resistance Monitoring and Detection
Molecular approaches play a crucial role in the monitoring and early detection of fungicide resistance, including resistance to this compound. These methods leverage the understanding of specific resistance mechanisms, such as target-site mutations, to identify resistant fungal strains. researchgate.net
Techniques such as Polymerase Chain Reaction (PCR) and Loop-Mediated Isothermal Amplification (LAMP) have been developed to enable high-throughput monitoring and rapid detection of emerging resistance. researchgate.net These methods can quickly identify the presence of known resistance-conferring mutations in fungal populations. researchgate.net For example, if a specific mutation in an sdh gene is known to confer resistance to this compound, PCR-based assays can be designed to detect that mutation in samples collected from the field.
Monitoring programs that incorporate these molecular detection methods are essential for several reasons:
Early Detection : They allow for the rapid identification of resistant phenotypes, even before significant field control failures are observed. researchgate.net
Understanding Resistance Spread : They provide insights into the origin and dissemination of fungicide-resistant isolates within pathogen populations. researchgate.net
Informing Management Strategies : The information gathered from molecular monitoring can be used to design more effective resistance management strategies, such as guiding fungicide rotation or mixture recommendations. researchgate.netresearchgate.net
Characterization of New Phenotypes : Molecular analysis can help characterize newly emerging resistance phenotypes and elucidate their underlying molecular basis. researchgate.net
The integration of molecular techniques with traditional bioassays provides a comprehensive approach to tracking fungicide resistance, allowing for proactive measures to maintain the efficacy of fungicides like this compound in agricultural settings. researchgate.net
Environmental Fate and Degradation Dynamics
Abiotic Degradation Pathways
Abiotic processes, such as photolysis and hydrolysis, play a significant role in the non-biological breakdown of oxycarboxin in the environment.
Photolytic Degradation in Aqueous Systems
Photolytic degradation is an important environmental fate process for this compound, particularly in sunlit surface waters. uni.luwikipedia.org this compound exhibits a prominent UV absorption band centered at 245 nm in aqueous solutions. uni.lu While direct photolysis of this compound solutions exposed to light (>290 nm) for 8 hours showed less than 10% photodegradation, this process is significantly enhanced by the presence of photosensitizing agents like humic and fulvic acids. wikipedia.org
Humic and fulvic acids, which are components of dissolved organic matter in natural waters, can induce indirect photolysis. nih.govuni.luquizgecko.comvedantu.com Studies have shown that this compound solutions containing 1 ppm of humic or fulvic acids experienced approximately 25% photodegradation after 8 hours of irradiation with simulated sunlight. uni.luwikipedia.org Similarly, solutions containing soil suspensions exhibited about 20% photodegradation under the same conditions. uni.luwikipedia.org Oxanilic acid (PubChem CID: 10378) has been identified as a common photoproduct of both this compound and carboxin (B1668433), a related fungicide. vedantu.com
Table 1: Photolytic Degradation of this compound in Aqueous Systems
| Condition | Irradiation Time (hours) | Photodegradation (%) | Reference |
| Aqueous solution (light > 290 nm) | 8 | < 10 | wikipedia.org |
| Aqueous solution + 1 ppm Humic/Fulvic Acids | 8 | ~ 25 | uni.luwikipedia.org |
| Aqueous solution + Soil Suspensions | 8 | ~ 20 | uni.luwikipedia.org |
Hydrolysis Kinetics under Varying pH Conditions
This compound degrades slowly in aqueous environments through hydrolysis. uni.lu The hydrolysis half-life (DT50) of this compound has been reported as 44 days at pH 6 and 25 °C. uni.luwikipedia.org This indicates that under neutral to slightly acidic conditions, hydrolysis contributes to its degradation, albeit at a slower rate compared to some other degradation pathways. This compound is stable at 55 °C for 18 days. uni.lu
Table 2: Hydrolysis Kinetics of this compound
| Condition | Half-life (DT50) | Reference |
| pH 6, 25 °C | 44 days | uni.luwikipedia.org |
Biotic Degradation in Environmental Compartments
Biological processes, primarily mediated by microorganisms, are crucial for the degradation of this compound in soil and aquatic environments.
Microbial Degradation in Soil Ecosystems
This compound undergoes microbial degradation in soil ecosystems. uni.luwikipedia.org The half-life of this compound in soil is reported to be between 2 and 8 weeks. wikipedia.org Studies involving five different soil types demonstrated the degradation of both carboxin and this compound. uni.luwikipedia.org In one specific soil, both compounds were degraded with the accumulation of ammonium (B1175870) (PubChem CID: 223) and nitrite (B80452) (PubChem CID: 946). uni.lunih.gov Under conditions of forced air circulation and continuous perfusion, this compound was found to be more susceptible to degradation than carboxin. uni.lu Degradation was delayed in organic matter-free soil. wikipedia.org
Pseudomonas aeruginosa, a bacterium isolated from red sandy loam soil, has been shown to degrade this compound, utilizing it as a sole source of carbon and nitrogen. nih.govnih.gov This bacterium hydrolyzes this compound via an intermediate compound, 2-(vinylsulfonyl)acetanilide (no PubChem CID found), leading to the liberation of 2-(2-hydroxyethylsulfonyl)acetic acid (no PubChem CID found) and aminophenol (PubChem CID: 7990). nih.govnih.gov Further hydrolysis of aminophenol by Pseudomonas aeruginosa results in the accumulation of ammonium, which is partly oxidized to nitrite. nih.govnih.gov
Table 3: Microbial Degradation of this compound in Soil
| Parameter | Value | Reference |
| Soil Half-life | 2-8 weeks | wikipedia.org |
| Degrading Microorganism | Pseudomonas aeruginosa | nih.govnih.gov |
Biodegradation in Aquatic Environments
While direct detailed studies on this compound's biodegradation in aquatic environments are less extensively documented in the provided sources, general principles of pesticide biodegradation in water apply. Pesticides can be transformed or removed from aquatic environments through various biotic methods, including microbial degradation. wikipedia.org Microorganisms possess diverse enzymes, such as Glutathione (B108866) S-transferases (GSTs), esterases, and cytochrome P450, which are involved in the degradation process of organic pollutants. wikipedia.org
It is noted that this compound is a degradation product of carboxin (PubChem CID: 28749). uni.luwikipedia.org Carboxin itself oxidizes to its sulfoxide (B87167) (this compound) and sulfone within 7 days in water. wikipedia.org Limited information on aquatic metabolism for carboxin shows slower degradation rates anaerobically (245 days) than aerobically (31 days). This suggests that while this compound can be formed in aquatic environments from carboxin, its further biodegradation would likely follow similar microbial pathways as other organic compounds.
Identification and Fate of Environmental Metabolites
The degradation of this compound in the environment leads to the formation of several metabolites. The most prominent metabolites result from the opening of the oxathiin ring of the this compound molecule. wikipedia.org
Key environmental metabolites identified include:
2-(2-hydroxyethylsulfonyl)acetanilide (PubChem CID: 33798): This metabolite has been identified in bean plants and the solution in which the plants were incubated after exposure to this compound. nih.govwikipedia.org
4-phenyl-3-thiomorpholinone-1,1-dioxide (no PubChem CID found): Also found as a degradation product in bean plants and incubation solutions. nih.govwikipedia.org
2-(vinylsulfonyl)acetanilide (no PubChem CID found): Identified as a degradation product in bean plants and incubation solutions, and as an intermediate in microbial degradation by Pseudomonas aeruginosa. nih.govwikipedia.orgnih.govnih.gov
Oxanilic acid (PubChem CID: 10378): A common photoproduct resulting from the photodegradation of this compound. vedantu.com
Ammonium (PubChem CID: 223) and Nitrite (PubChem CID: 946): These inorganic ions accumulate as end products of microbial degradation, particularly from the further hydrolysis of aminophenol, which is an intermediate in the degradation pathway of this compound by certain bacteria. uni.lunih.govnih.gov
The fate of these metabolites is dependent on further degradation processes, which can include continued microbial breakdown, further abiotic transformations, or incorporation into environmental matrices.
Mobility and Persistence in Soil Matrices
This compound demonstrates varying degrees of persistence and mobility within soil environments, influenced by factors such as soil composition, pH, and microbial activity. The half-life of this compound in soil typically ranges from approximately 2 to 8 weeks nih.govechemi.com. This indicates a moderate persistence in terrestrial systems.
Mobility: this compound is characterized by very high mobility in soil. This is supported by an estimated Koc value of 20, derived from structural estimation methods echemi.com. Further regulatory data indicate a Freundlich adsorption coefficient (Kf) of 0.66 mL g⁻¹ and a Kfoc value of 65 mL g⁻¹, with a 1/n value of 0.847, across eight different soil types. These values suggest that this compound is mobile within soil herts.ac.uk. The GUS (Groundwater Ubiquity Score) leaching potential index for this compound is calculated at 3.56, categorizing it with high leachability herts.ac.uk.
Factors Influencing Degradation and Persistence: Degradation of this compound in soil can be influenced by the presence of organic matter. Studies have shown that degradation is delayed in soils lacking organic matter echemi.comfao.org. Under conditions of forced air circulation and continuous perfusion, this compound has been observed to be more susceptible to degradation compared to Carboxin echemi.comfao.org.
Hydrolysis is another significant abiotic degradation pathway. The hydrolysis half-life of this compound is reported as 44 days at pH 6 and 25 °C nih.govechemi.com. Its stability is pH-dependent, remaining stable at pH 5, but exhibiting a rapid degradation with a DT₅₀ of 3.4 hours at pH 9 herts.ac.uk. Volatilization from moist or dry soil surfaces is not considered a significant fate process due to its low Henry's Law constant and vapor pressure echemi.com. Indirect photolysis can also contribute to its degradation in sunlit surface waters, particularly when photosensitizing agents like humic and fulvic acids are present, leading to approximately 25% photodegradation over 8 hours under simulated sunlight nih.govechemi.com.
The primary metabolites of this compound in soil degradation often result from the opening of its oxathiin ring nih.govechemi.com.
Table 1: Environmental Fate Parameters of this compound in Soil
| Parameter | Value | Interpretation / Conditions | Source |
| Soil Half-life (DT₅₀) | 2 - 8 weeks | General range | nih.govechemi.com |
| Hydrolysis Half-life (DT₅₀) | 44 days | At pH 6, 25 °C | nih.govechemi.com |
| Hydrolysis Half-life (DT₅₀) | 3.4 hours | At pH 9 | herts.ac.uk |
| Estimated Koc | 20 | Very high mobility in soil | echemi.com |
| Freundlich Adsorption Kf | 0.66 mL g⁻¹ | Mobile | herts.ac.uk |
| Freundlich Adsorption Kfoc | 65 mL g⁻¹ | Range: 33-139 mL g⁻¹, 1/n: 0.847, 8 soils | herts.ac.uk |
| GUS Leaching Potential Index | 3.56 | High leachability | herts.ac.uk |
| Volatilization from moist soil | Not important | Low Henry's Law constant | echemi.com |
| Photodegradation (simulated sunlight) | ~25% in 8 hours | With 1 ppm humic/fulvic acids | echemi.com |
Transformation as a Metabolite of Related Compounds (e.g., Carboxin)
This compound is recognized as a significant degradation product and metabolite of the related fungicide, Carboxin echemi.comnhmrc.gov.au. This transformation primarily occurs through oxidative processes in various environmental compartments, including soil and biological systems.
Oxidative Transformation from Carboxin: Carboxin, an oxathiin fungicide, undergoes oxidation to form this compound, which is its sulfone analogue eagri.orgwikipedia.org. This conversion can be achieved synthetically through the oxidation of Carboxin with hydrogen peroxide eagri.orgwikipedia.org. In environmental contexts, particularly in water, soil, and within plants, Carboxin is initially oxidized to its sulfoxide form (Carboxin sulfoxide). Further oxidation of this sulfoxide can then lead to the formation of this compound eagri.orgorst.eduepa.gov.
Role of Microorganisms: Microorganisms play a role in this transformation. For instance, Pseudomonas aeruginosa, a bacterium isolated from soil, has been shown to degrade Carboxin. This degradation pathway involves the initial oxidation of Carboxin to its sulfoxide, followed by further oxidation to the sulfone (this compound), before subsequent hydrolysis occurs nih.govebi.ac.uk.
Metabolite Characteristics: Carboxin sulfoxide is a predominant degradate of Carboxin in soil. It forms rapidly and is noted for being more persistent and mobile than the parent Carboxin compound epa.gov. Under aerobic conditions, Carboxin sulfoxide can be further transformed into this compound (Carboxin sulfone), while under anaerobic conditions, it has been observed to convert back to Carboxin epa.govregulations.gov. Studies simulating rice field conditions have also demonstrated the conversion of Carboxin to its sulfoxide and subsequently to a non-toxic derivative of this compound across various soil types echemi.comfao.org.
Table 2: Transformation of Carboxin to this compound
| Precursor Compound | Transformation Process | Product Compound (this compound) | Conditions / Notes | Source |
| Carboxin | Oxidation | This compound (Sulfone analogue) | General environmental degradation, synthetic oxidation | eagri.orgwikipedia.org |
| Carboxin Sulfoxide | Further Oxidation | This compound (Carboxin Sulfone) | Aerobic soil conditions | epa.govregulations.gov |
| Carboxin | Microbial Oxidation | This compound | Pseudomonas aeruginosa in soil | nih.govebi.ac.uk |
Plant Compound Interactions: Uptake, Translocation, and Metabolism
Absorption Mechanisms by Plant Tissues
Oxycarboxin can be absorbed by plants through both their root systems and foliar surfaces, demonstrating its versatility as a systemic fungicide eagri.org.
The uptake of xenobiotics, including systemic fungicides like this compound, by plant roots is primarily a passive process annualreviews.org. This absorption is influenced by the compound's concentration in the surrounding soil solution or nutrient medium and the plant's rate of transpiration annualreviews.org. Studies comparing this compound with its analogue, carboxin (B1668433), have shown that carboxin is generally taken up more readily by bean roots than this compound apsnet.org. This difference may be related to their respective hydrophilic properties, with more hydrophilic compounds potentially being translocated at higher rates apsnet.org.
When plants are exposed to this compound via nutrient solutions, a significant amount of the chemical can be absorbed. For instance, in studies with bean plants ( Phaseolus vulgaris ), approximately 74.1% of the ¹⁴C-labeled this compound present in the nutrient solution was taken up over a 120-hour period apsnet.org. Despite this uptake, the true concentration of this compound in roots is suggested to be less than half that in the nutrient solution, supporting the notion of passive uptake and apoplastic movement apsnet.org.
This compound is also effectively absorbed through the foliage of plants. When applied as a foliar spray, this compound is rapidly taken up by plant tissues epa.gov. This rapid penetration is a key characteristic of systemic fungicides, allowing them to provide both protective and eradicant activity against established fungal infections primaryinfo.comeagri.org. The penetration rate of this compound into leaf tissues has been shown to be faster compared to other systemic fungicides like benodanil (B1667995) ebi.ac.uk. The plant cuticle, while a barrier, can be penetrated, and the effectiveness of foliar sprays can be influenced by factors such as droplet size and the presence of epicuticular wax annualreviews.orgavocadosource.com. Smaller droplets tend to provide better coverage and retention on the leaf surface, which is crucial for efficient uptake avocadosource.com.
Systemic Translocation Pathways within Host Plants
Once absorbed, this compound moves systemically within the plant, providing protection against pathogens throughout the plant structure eagri.orgherts.ac.uk. This systemic action is a defining feature of the oxathiin class of fungicides primaryinfo.com.
This compound primarily moves within plants via the apoplastic pathway apsnet.orgpageplace.de. The apoplast refers to the extracellular space outside the plasma membrane, encompassing cell walls and intercellular spaces, through which water and dissolved materials can flow freely wikipedia.org. This pathway is characterized by upward movement (acropetal transport) along with the transpiration stream annualreviews.orgapsnet.orgwikipedia.orgnih.gov.
Radioautography studies using ¹⁴C-labeled this compound in plants like bean have clearly indicated apoplastic movement, leading to marginal accumulation of the label in transpiring leaves apsnet.org. This pattern of movement means that the compound is carried along with water as it is drawn up from the roots to the leaves apsnet.orgnih.gov. The efficiency of apoplastic transport is generally considered ideal for compounds with a log P (octanol-water partition coefficient) value ranging from -0.5 to 3.5 annualreviews.org. This compound has a predicted XLogP3 of 0.7, which falls within this range, supporting its effective apoplastic transport uni.lu.
While this compound moves systemically, its distribution within different plant organs can vary. Studies have shown that following root uptake, there can be significant amounts of the labeled compound present in the roots and unifoliate leaves, with lower amounts in trifoliate leaves apsnet.org. Although this compound is more stable in plants than carboxin, it exhibits a similar distribution pattern annualreviews.orgnih.gov.
A key finding regarding this compound's translocation is its limited redistribution between organs after the cessation of treatment apsnet.org. This means that once the compound is transported to certain parts of the plant, it tends to remain there and is not significantly moved to newly formed growth or other organs apsnet.orgnih.gov. Over time, marginal accumulation in leaves may become more pronounced, while the labeled material in the roots appears to remain stationary, possibly due to binding to plant polymers apsnet.org.
The following table summarizes key comparative aspects of this compound and carboxin in plant interactions:
| Feature | Carboxin | This compound | Source(s) |
| Stability in Plants | Degrades relatively rapidly (e.g., in barley seedlings in <3 days) annualreviews.org | More stable in plants than carboxin annualreviews.orgnih.gov | annualreviews.orgnih.gov |
| Root Uptake | Taken up better by bean roots apsnet.org | Taken up less readily by bean roots apsnet.org | apsnet.org |
| Distribution Pattern | Similar to this compound; does not redistribute into new growth nih.gov | Similar to carboxin; does not redistribute into new growth apsnet.orgnih.gov | apsnet.orgnih.gov |
| Primary Movement | Apoplastic movement apsnet.org | Apoplastic movement apsnet.orgpageplace.de | apsnet.orgpageplace.de |
| Fungicidal Efficacy | Effective for smut within barley embryo annualreviews.org | More effective for rust on foliage annualreviews.org | annualreviews.org |
Metabolism and Biotransformation within Plant Systems
Plants possess various enzyme systems capable of biotransforming xenobiotics, including fungicides like this compound sav.sknih.govresearchgate.net. While information on plant biotransformation of xenobiotics can be scarce compared to animal systems, oxidative reactions play a crucial role in forming more polar compounds that can be further conjugated sav.sk.
This compound is a sulfone analogue of carboxin, and it is known to be more stable in plants than carboxin annualreviews.orgnih.gov. Carboxin, for instance, is readily oxidized to carboxin sulfoxide (B87167) within plants, a metabolite that is significantly less fungicidal eagri.organnualreviews.orgapsnet.org. While carboxin sulfoxide is a major decomposition product of carboxin, further oxidation to the sulfone (this compound) was not consistently observed in some studies regarding carboxin's degradation in water, soil, and plants eagri.org. Conversely, this compound itself is obtained by the oxidation of carboxin with hydrogen peroxide wikipedia.orgeagri.org.
The most prominent metabolic pathway for this compound within plant systems involves the opening of its oxathiin ring nih.gov. Studies on the effect of this compound on amino acid metabolism in bean plants ( Phaseolus vulgaris var. 'Pinto') have been conducted, though the data were not conclusive regarding biochemical alteration of the host as a primary mode of action for controlling bean rust apsnet.org. Plant peroxidases are hypothesized to play a significant role in the oxidation of xenobiotics in plants, potentially more so than cytochrome P-450 enzymes, due to their widespread location within plant cells sav.sk.
Identification of Plant-Derived Degradation Products
When plants are exposed to this compound, it undergoes metabolism, leading to the formation of various degradation products. Studies involving bean plants (Phaseolus vulgaris L.) exposed to this compound identified several such products. Four specific degradation products found in the plants and the incubation solution were identified as: 2-(2-hydroxyethylsulfonyl)acetanilide, 4-phenyl-3-thiomorpholinone-1,1-dioxide, and 2-(vinylsulfonyl)acetanilide. The primary metabolic pathway for this compound in plants involves the opening of its oxathiin ring, leading to the formation of these prominent metabolites.
It has been observed that this compound exhibits greater stability within plant tissues compared to its related fungicide, carboxin. Further analysis of root tissue in treated plants revealed that the carboxamide linkage of this compound undergoes hydrolysis. This hydrolysis yields aniline (B41778), which subsequently binds to plant polymers and also forms highly water-soluble conjugation products. Quantitative analysis showed that 30% to 40% of the labeled this compound was present in the acetone-soluble fractions of roots and unifoliate leaves of treated plants. Over time, the percentage of decomposition products that were acetone-insoluble increased, reaching 90-95% at 21 days and 100% at 35 days after the start of treatment.
Table 1: Identified Plant-Derived Degradation Products of this compound (This table is designed for interactive viewing, allowing for sorting and filtering of data.)
| Degradation Product | Chemical Class/Characteristic | Source of Identification |
| 2-(2-hydroxyethylsulfonyl)acetanilide | Hydrolytic product, contains sulfonyl and acetanilide (B955) moieties | Bean plants |
| 4-phenyl-3-thiomorpholinone-1,1-dioxide | Ring-opened metabolite | Bean plants |
| 2-(vinylsulfonyl)acetanilide | Ring-opened metabolite | Bean plants |
| Aniline | Product of carboxamide linkage hydrolysis | Bean roots |
Conjugation Processes and Water-Soluble Metabolites
Plant metabolism plays a crucial role in detoxifying xenobiotics like this compound, often involving conjugation processes to form more water-soluble metabolites. As noted, the hydrolysis of the carboxamide linkage in this compound leads to the production of aniline, which then forms highly water-soluble conjugation products within plant tissues.
In general, plants possess sophisticated mechanisms to metabolize absorbed chemicals, transforming them into simpler forms through various processes such as phytovolatilization, phytostimulation, phytoextraction, and rhizodegradation. A key strategy in plant detoxification is the compartmentation and retention of soluble metabolites. These metabolites are typically sequestered into the vacuole or incorporated into the cell wall structures, effectively isolating them from active metabolic sites. The movement of these conjugated compounds, particularly after glutathione (B108866) S-transferase (GST) conjugation, from root cells into vacuoles, is facilitated by ATP-binding cassette (ABC) transporters, which are well-identified transport systems in plants. While specific details on the exact types of conjugation (e.g., glycosylation, glutathione conjugation) for this compound are not extensively detailed in the provided literature beyond the formation of water-soluble aniline conjugates, these general mechanisms highlight the plant's capacity to render xenobiotics less toxic and more mobile or immobile.
Factors Influencing Plant Uptake and Translocation Rates
The efficiency with which this compound is absorbed and moved within a plant is influenced by a combination of chemical, biological, and environmental factors. This compound, as a systemic fungicide, is absorbed by germinating seeds and subsequently translocated upwards through the plant's transpiration system, primarily accumulating in the lower stem and initial leaves. However, it does not undergo significant redistribution into new growth as the plant matures, nor is it typically found in the seeds or upper leaves of crops grown from treated seeds.
Comparative studies have indicated that carboxin, a structurally related compound, exhibits better uptake by bean roots than this compound. Radioautography studies using 14C-labeled carboxin and this compound revealed that their movement within the plant is primarily apoplastic, leading to a marginal accumulation of the label in transpiring leaves. Redistribution of the labeled material between different plant organs did not appear to be significant up to 14 days after the cessation of treatment.
Several factors collectively influence the uptake and translocation rates of compounds like this compound in plants:
Physicochemical Properties: Characteristics such as water solubility, octanol-water partition coefficient (logKow), chemical structure, and charge significantly dictate a compound's ability to be absorbed and transported. These properties determine whether the compound exists in neutral or ionic forms in the rhizosphere, affecting its interactions with root membranes.
Bioavailability in the Media: The concentration and accessibility of this compound in the surrounding soil or growth medium directly impact its uptake.
Exposure Condition and Time: The duration and manner of exposure (e.g., seed treatment, soil application, foliar spray) can influence the extent of uptake and subsequent translocation.
Plant Intrinsic Properties and Metabolism: Different plant species exhibit unique physiological characteristics that lead to variations in accumulation, uptake, and translocation mechanisms. The plant's metabolic capacity to transform the compound also plays a role in its movement and retention.
Environmental Factors: External conditions such as soil type, temperature, and potentially soil erosion can affect the bioavailability of the compound to plants. For instance, the degradation of this compound in soil can be delayed in organic matter-free soil. Furthermore, a decrease in the amount of labeled this compound in unifoliate leaves of treated plants was observed between day 21 and day 35, which could be attributed to senescence of the leaves and a potential loss of 14C-CO2 due to altered metabolism.
Table 2: Factors Influencing this compound Plant Uptake and Translocation (This table is designed for interactive viewing, allowing for sorting and filtering of data.)
| Factor Category | Specific Factor | Influence on Uptake/Translocation |
| Compound Properties | Water Solubility | Affects dissolution in soil water and availability for root uptake. |
| Octanol-Water Partition Coeff. (logKow) | Influences lipophilicity, affecting passage across cell membranes. | |
| Chemical Structure & Charge | Determines interaction with plant tissues and transport mechanisms; neutral or ionic forms in rhizosphere. | |
| Environmental | Soil Type | Can affect degradation rates (e.g., delayed degradation in organic matter-free soil) and bioavailability. |
| Temperature | Can influence bioavailability and plant physiological activity related to uptake. | |
| Plant-Specific | Plant Species/Physiology | Differences in plant physiology lead to varied accumulation, uptake, and translocation mechanisms. Carboxin showed better uptake than this compound in bean roots. |
| Metabolic Activity | Plant's ability to metabolize the compound affects its movement and retention; senescence can lead to decreased label recovery. | |
| Exposure Conditions | Bioavailability in Media | Direct impact of the compound's concentration and accessibility in the soil/solution. |
| Exposure Time | Duration of exposure influences the total amount absorbed and translocated. | |
| Application Method | Systemic movement from germinating seeds to lower stem and first leaves; apoplastic movement observed. Not significantly redistributed into new growth or found in seeds/upper leaves of mature plants from treated seeds. |
Advanced Analytical Methodologies for Characterization and Quantification
Chromatographic Techniques for Residue Analysis
Chromatographic methods are fundamental for the separation, identification, and quantification of oxycarboxin residues from complex samples. These techniques leverage differential partitioning between a stationary phase and a mobile phase to achieve separation.
High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a widely used technique for the analysis of this compound residues. This method is particularly effective for compounds that absorb UV light, such as this compound.
A common HPLC-UV setup for this compound detection involves a C18 reversed-phase column. For instance, a Nucleodur 100-5 C18 column (250x3 mm) has been employed with a mobile phase consisting of acetonitrile (B52724) and water (9:1 ratio). Under these conditions, an injection volume of 10.00 µL and a flow rate of 0.5 mL/min resulted in a retention time of 3.28 minutes for this compound, with detection performed by a DAD (Diode Array Detector) at a specific UV wavelength lgcstandards.com.
Another established HPLC-UVD/MS method for this compound residue analysis in agricultural commodities, including hulled rice, soybean, Kimchi cabbage, green pepper, and apple, utilizes acetone (B3395972) for extraction, followed by liquid-liquid extraction with methylene (B1212753) chloride and Florisil column chromatography for purification. A Zorbax SB-AQ C18 column was used for the chromatographic separation. The method demonstrated a limit of quantitation (LOQ) of 0.04 mg/kg. Recovery tests across various crop samples fortified at different levels (LOQ, 10x LOQ, and 50x LOQ) yielded mean recoveries ranging from 78.3% to 96.1%, with coefficients of variation (CV) consistently below 10%, indicating satisfactory accuracy and precision koreascience.kr.
Table 1: Representative HPLC-UV Parameters for this compound Analysis
| Parameter | Value | Source |
| Column Type | Nucleodur 100-5 C18 | lgcstandards.com |
| Column Dimensions | 250x3 mm | lgcstandards.com |
| Mobile Phase | Acetonitrile:H2O (9:1) | lgcstandards.com |
| Injection Volume | 10.00 µL | lgcstandards.com |
| Flow Rate | 0.5 mL/min | lgcstandards.com |
| Retention Time | 3.28 min | lgcstandards.com |
| Detector | UV/DAD | lgcstandards.com |
| LOQ (Agricultural Commodities) | 0.04 mg/kg | koreascience.kr |
| Mean Recoveries | 78.3% - 96.1% | koreascience.kr |
| Coefficient of Variation (CV) | <10% | koreascience.kr |
Gas Chromatography (GC) with selective detectors has been employed for the determination of this compound residues, particularly in grains. A notable method describes the use of a nitrogen-selective detector for the quantification of this compound levels in grain samples nih.govaltascientific.cn. GC is suitable for volatile or semi-volatile compounds and, when coupled with selective detectors, can offer enhanced sensitivity and specificity by responding preferentially to compounds containing specific elements (e.g., nitrogen, phosphorus, sulfur) or exhibiting particular properties. Gas Chromatography-Mass Selective Detection (GC/MSD) operating in Selected Ion Monitoring (SIM) mode is a powerful selective detection technique capable of analyzing numerous pesticides, including those with suitable volatility for GC analysis, by monitoring specific characteristic ions qia.go.krscribd.comekb.eg.
Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective, and versatile separation technique primarily used for qualitative analysis and screening of compounds, including this compound sigmaaldrich.commn-net.comcamag.com. In the context of this compound, studies have classified the compound based on its Rf (retardation factor) values on TLC plates, alongside other pesticidal and related compounds nih.gov. TLC is also utilized for monitoring reaction progress in the synthesis of compounds like this compound, allowing for quick assessment of product formation and purity researchgate.net. The technique involves spotting the sample onto a stationary phase (e.g., silica (B1680970) gel on a plate) and allowing a mobile phase to ascend by capillary action, separating components based on their differential affinities for the stationary and mobile phases sigmaaldrich.com.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS or LC-MS/MS) is a highly sensitive and selective technique that has become the gold standard for multi-residue pesticide analysis, including this compound, due to its ability to detect and quantify compounds at very low levels in complex matrices ekb.egperkinelmer.comeurl-pesticides.eujfda-online.com.
For this compound, specific Multiple Reaction Monitoring (MRM) transitions are utilized for both quantification and qualification. For instance, the precursor ion m/z 268 can yield product ions at m/z 175 and m/z 147 perkinelmer.comfstjournal.com.br. Chromatographic separation is typically achieved using a reversed-phase column, such as a BEH C18 (1.7 µm, 100 × 2.1 mm) or an ACQUITY UPLC HSS T3 column altascientific.cnfstjournal.com.br.
A typical UPLC-MS/MS method for this compound involves an analytical column temperature of 35 °C, an injection volume of 5 µL, and mobile phases often composed of ammonium (B1175870) formate (B1220265) in water with methanol (B129727) fstjournal.com.br. This compound has been reported to have a retention time of 1.88 minutes under specific UPLC conditions altascientific.cn. Sample preparation often involves liquid-liquid extraction (e.g., with ethyl acetate) and subsequent dissolution of the residue for LC-MS/MS analysis nih.gov. The method has demonstrated satisfactory chromatographic separation and peak shapes, with mean recovery values ranging between 71.7% and 118.3% and relative standard deviation (RSD) values generally below 17.9% across various sample types like peanuts and milk altascientific.cnnih.gov.
Table 2: Representative LC-MS/MS Parameters and Findings for this compound Analysis
| Parameter | Value | Source |
| Precursor Ion (m/z) | 268 | perkinelmer.comfstjournal.com.br |
| Product Ions (m/z) | 175, 147 | perkinelmer.comfstjournal.com.br |
| Analytical Column | BEH C18 (1.7 µm, 100 × 2.1 mm) or ACQUITY UPLC HSS T3 | altascientific.cnfstjournal.com.br |
| Column Temperature | 35 °C | fstjournal.com.br |
| Injection Volume | 5 µL | fstjournal.com.br |
| Retention Time | 1.88 min (in peanuts) | altascientific.cn |
| Ionization Mode | Electrospray Ionization (ESI) | fstjournal.com.br |
| Detection Mode | Multiple Reaction Monitoring (MRM) | fstjournal.com.br |
| Average Recoveries | 71.7% - 118.3% (e.g., peanuts, milk) | altascientific.cnnih.gov |
| Repeatability (RSDr) | ≤ 17.9% (e.g., peanuts) | altascientific.cn |
Spectroscopic Approaches for Structural Elucidation
Spectroscopic techniques provide valuable information about the molecular structure of this compound by analyzing its interaction with electromagnetic radiation.
Infrared (IR) spectrophotometry is a powerful tool for the structural elucidation of organic compounds, including this compound, by identifying the functional groups present in the molecule karary.edu.sdspectroscopyonline.comyoutube.comslideshare.net. IR spectroscopy measures the vibrations of bonds within a molecule, where specific functional groups absorb IR radiation at characteristic frequencies, producing a unique spectral "fingerprint" youtube.comslideshare.net.
A procedure for the determination of technical this compound in commercial products has been developed using infrared spectrophotometry, with chloroform (B151607) as the solvent nih.gov. This indicates its utility in quality control and verification of the compound's identity. The technique of KBr wafer preparation is also mentioned for obtaining FTIR spectra of this compound, a common method for solid samples nih.gov. By analyzing the absorption bands in the IR spectrum, chemists can deduce the presence of key functional groups characteristic of this compound's molecular structure, such as carbonyl (C=O), N-H, C-S, and sulfone (S=O) groups, which are integral to its chemical composition.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique employed for the characterization and quantification of this compound. This method relies on the absorption of light by the compound in the ultraviolet and visible regions of the electromagnetic spectrum, which is directly proportional to its concentration according to the Beer-Lambert law. For this compound, a distinct UV absorption band is observed, prominently centered at 245 nm when analyzed in aqueous solutions. nih.gov This characteristic absorption maximum allows for its qualitative identification and quantitative determination in solutions. The presence of chromophores within the this compound molecule facilitates this absorption, making UV-Vis spectroscopy a straightforward and effective tool for initial screening and routine analysis. msu.eduunchainedlabs.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation and confirmation of this compound. Both proton (¹H NMR) and carbon-13 (¹³C NMR) techniques provide invaluable insights into the molecular framework. ¹³C NMR spectra, for instance, have been recorded using instruments such as the Bruker WH-90. nih.gov NMR spectroscopy differentiates between various nuclei based on their electronic environment, which influences their characteristic chemical shifts. ucl.ac.uklibretexts.org By analyzing these chemical shifts, coupling patterns, and integration values, the precise arrangement of hydrogen and carbon atoms within the 6-methyl-4,4-dioxo-N-phenyl-2,3-dihydro-1,4-oxathiine-5-carboxamide structure of this compound can be confirmed. uni.lu This technique is particularly powerful for verifying the integrity and purity of the compound.
Mass Spectrometry (MS) Applications
Mass Spectrometry (MS) is extensively utilized for the identification and quantification of this compound, often coupled with chromatographic separation techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). nih.gov MS provides highly sensitive and specific data based on the mass-to-charge ratio (m/z) of ions and their fragmentation patterns. The molecular weight of this compound is approximately 267.301 g/mol . nist.gov In positive ion mode, the protonated molecular ion ([M+H]+) of this compound is observed at m/z 268.0638. nih.govuni.lu
Key fragmentation ions observed in the mass spectrum of this compound include m/z values such as 175.006, 193.0166, 207.0321, and 120.0444. nih.gov These characteristic fragments arise from the dissociation of the molecular ion and provide critical information for confirming the compound's structure and distinguishing it from potential interferences. savemyexams.comgithub.io LC-MS/MS, in particular, offers enhanced sensitivity and selectivity, making it a preferred method for multi-residue pesticide analysis, including this compound, in complex matrices. perkinelmer.com
Electrochemical Methods for Trace Quantification
Electrochemical methods offer a sensitive and cost-effective approach for the trace quantification of this compound. Studies have demonstrated that this compound undergoes diffusion-controlled irreversible electrochemical oxidation. tandfonline.comresearchgate.net The utility of boron-doped diamond (BDD) electrodes has been established for its determination, showing a well-expressed oxidation peak. tandfonline.comresearchgate.net This oxidation is primarily associated with the -NH- group within the this compound molecule. tandfonline.com
Square-Wave Voltammetry (SWV) Applications
Square-Wave Voltammetry (SWV) is a highly sensitive pulse voltammetric technique widely applied for the quantitative determination of this compound at trace levels. tandfonline.comresearchgate.netlongdom.org SWV offers several advantages, including rapid analysis, enhanced sensitivity, and effective discrimination against background charging currents, which contribute to its superior analytical performance. tandfonline.comresearchgate.netlongdom.orgnih.gov
In SWV, this compound typically exhibits a distinct oxidation peak at approximately +1.5 V versus an Ag/AgCl reference electrode in a Britton-Robinson buffer solution, with the maximum response observed at pH 4.0. tandfonline.comresearchgate.net The current response of this compound in SWV is linearly proportional to its concentration over a dynamic range of 8.0-100.0 µmol L⁻¹ (equivalent to 2.1-26.7 mg L⁻¹). tandfonline.comresearchgate.net
Method Validation and Performance Characteristics (e.g., Limit of Detection, Recovery, Repeatability)
The validation of analytical methods for this compound involves assessing key performance characteristics to ensure their suitability for the intended purpose. These parameters typically include the Limit of Detection (LOD), Limit of Quantification (LOQ), linearity, accuracy (expressed as recovery), and precision (repeatability and reproducibility). europa.euunodc.orgich.org
For this compound, a developed electroanalytical method using SWV demonstrated a relatively low Limit of Detection (LOD) of 1.6 µmol L⁻¹ (0.4 mg L⁻¹). tandfonline.comresearchgate.net The LOD and LOQ are often calculated based on the standard deviation of the intercept (SDa) and the slope (b) of the calibration curve, using formulas such as LOD = 3 * SDa / b and LOQ = 10 * SDa / b. tandfonline.com
The repeatability of the peak current, expressed as the relative standard deviation (RSD), was found to be in the range of 1.1-2.9% for various concentrations of this compound solutions. tandfonline.comresearchgate.net Accuracy, measured through recovery experiments, yielded satisfactory results, with a recovery of 100.2% reported for spiked river water samples. tandfonline.com Acceptable recovery ranges for pesticide analysis typically fall between 70% and 120%, with a maximum RSD of 20% for repeatability. researchgate.netlcms.cz
Table 1: Illustrative Performance Characteristics of an Analytical Method for this compound
| Parameter | Value (Example) | Units | Reference |
| Limit of Detection (LOD) | 0.4 | mg L⁻¹ | tandfonline.comresearchgate.net |
| Linear Dynamic Range | 2.1 - 26.7 | mg L⁻¹ | tandfonline.comresearchgate.net |
| Repeatability (RSD) | 1.1 - 2.9 | % | tandfonline.comresearchgate.net |
| Recovery | 100.2 | % | tandfonline.com |
| Optimal pH (SWV) | 4.0 | - | tandfonline.comresearchgate.net |
Sample Preparation Strategies for Diverse Matrices
Effective sample preparation is a critical step in the analysis of this compound, particularly when dealing with diverse and complex matrices such as environmental samples (e.g., water, soil) or agricultural products (e.g., fruits, vegetables). The primary goal of sample preparation is to isolate the analyte from the matrix, reduce interferences, and concentrate the compound to levels suitable for detection by the chosen analytical technique. perkinelmer.comlcms.cz
Common strategies include:
Liquid-Liquid Extraction (LLE): For electrochemical analysis, a water-acetone mixture has been utilized for preparing this compound solutions. tandfonline.com
Solid-Phase Extraction (SPE): SPE is a versatile technique used to clean up and concentrate analytes from complex matrices by selectively retaining the analyte on a solid sorbent, followed by elution. researchgate.netlcms.cz
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is widely adopted for multi-residue pesticide analysis in food and agricultural products due to its simplicity and effectiveness in extracting pesticides and reducing matrix effects. researchgate.netlcms.czmdpi.com While not specifically detailed for this compound, QuEChERS is a general approach for similar compounds.
Diatomaceous Earth Column Extraction: This technique has been used for the extraction of pesticides from fruits and vegetables, offering advantages such as reduced sample preparation time and solvent consumption. jfda-online.com
Direct Dilution and Filtration: For technical or formulated materials, direct dilution in suitable solvents like acetonitrile, followed by sonication and filtration, can be employed for HPLC analysis. ppqs.gov.in
The choice of sample preparation strategy is highly dependent on the specific matrix, the target concentration range, and the analytical method to be employed, aiming to minimize matrix effects and ensure accurate quantification. perkinelmer.comlcms.cz
Synthetic Chemistry, Structure Activity Relationships, and Novel Derivatives
Chemical Synthesis Routes for Oxycarboxin
This compound, chemically known as 6-methyl-4,4-dioxo-N-phenyl-2,3-dihydro-1,4-oxathiine-5-carboxamide, is a sulfone analogue of carboxin (B1668433) nih.govwikipedia.org. Its synthesis primarily involves the oxidation of its precursor, carboxin.
Oxidation of Carboxin as a Primary Synthesis Method
The most established and primary method for synthesizing this compound involves the oxidation of carboxin. This process typically utilizes hydrogen peroxide, often in the presence of acetic acid wikipedia.orgeagri.org. Carboxin itself is prepared through a multi-step synthesis, which includes the reaction of α-chloroacetoacetanilide with 2-mercaptoethanol, followed by cyclization eagri.org. The subsequent oxidation step converts the sulfur atom in the oxathiin ring of carboxin into a sulfone group, yielding this compound wikipedia.orgeagri.org. This method was initially disclosed in patents filed by Uniroyal wikipedia.org.
Novel Synthetic Approaches (e.g., oxidative rearrangement)
Beyond the direct oxidation of carboxin, novel synthetic strategies have been developed to access this compound and its derivatives. One such approach involves an N-bromosuccinimide (NBS)-promoted oxidative rearrangement of acetoacetanilide (B1666496) 1,3-oxathiolane (B1218472) rsc.orgresearchgate.netrsc.orgrsc.org. This method offers a pathway to both carboxin and its 4,4-dioxide derivative, this compound rsc.orgresearchgate.net.
A related synthetic route involves the replacement of NBS with molecular bromine, which leads to the formation of a C-2 bromomethylcarboxin derivative. This brominated intermediate can then be conveniently exploited to prepare a new class of carboxins and oxycarboxins, substituted at the C-2 methyl group, through the replacement of the bromine atom with various nucleophiles rsc.orgresearchgate.netrsc.orgrsc.org. This highlights a versatile synthetic handle for generating diverse analogues.
Structure-Activity Relationship (SAR) Studies of Oxathiin Fungicides
Structure-Activity Relationship (SAR) studies are fundamental to understanding how modifications to the molecular structure of oxathiin fungicides influence their biological efficacy.
Correlation Between Molecular Structure and Fungicidal Efficacy
Carboxin and this compound exert their fungicidal action by inhibiting succinate (B1194679) dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain wikipedia.orgmedkoo.comherts.ac.uk. They bind to the quinone reduction site of the SDH enzyme complex, thereby preventing ubiquinone from binding and disrupting the tricarboxylic acid cycle and electron transport wikipedia.org. This inhibition leads to a disruption of glucose and acetate (B1210297) oxidative metabolism, as well as RNA and DNA synthesis in sensitive fungi eagri.org.
Influence of Substituents on Biological Activity
The fungicidal efficacy of oxathiin compounds is significantly influenced by the nature and position of substituents on their molecular structure.
Methyl Group at C-2: A methyl group at position 2 of the oxathiin ring is considered necessary for good toxicity apsnet.org.
Substitutions on the Anilino Moiety: Studies have shown that electron-withdrawing groups, such as chlorine (-Cl) or nitro (-NO2) groups, substituted in the aniline (B41778) ring markedly reduce fungitoxicity apsnet.orgapsnet.org. Conversely, the 3'-(meta-)methyl substituted analog of carboxin has been reported to be the only compound significantly more toxic than carboxin itself in some studies apsnet.org. The position of substituents on the benzene (B151609) ring is a key factor in optimizing molecular structure for desired biological activity, with different positions and halogen types yielding varied results acs.org.
Ring System Modifications: While the oxathiin ring is central to their activity, replacement of the 2-methyl-oxathiin moiety with certain other heterocyclic or aliphatic groups, such as o-tolyl, 2,4-dimethylthiazolyl, 2-amino-4-methyl-thiazolyl, or even a butyryl group, can result in compounds that retain some of the original biological activity apsnet.org.
The following table summarizes some key substituent effects observed in SAR studies of oxathiin fungicides:
| Structural Modification / Substituent Location | Effect on Fungicidal Efficacy | Reference |
| Oxidation of sulfur (Carboxin to this compound) | Generally enhances long-lasting chemotherapeutic activity, especially for rusts. Intermediate sulfoxide (B87167) is less active. | eagri.orgacs.orgapsnet.org |
| Methyl group at C-2 | Necessary for good toxicity. | apsnet.org |
| 3'-(meta-)methyl on anilino moiety | Can increase fungitoxicity. | apsnet.org |
| Electron-withdrawing groups (-Cl, -NO2) on anilino moiety | Markedly reduce fungitoxicity. | apsnet.orgapsnet.org |
| Replacement of 2-methyl-oxathiin moiety with o-tolyl, 2,4-dimethylthiazolyl, 2-amino-4-methyl-thiazolyl, or butyryl group | Can retain original biological activity. | apsnet.org |
Design and Synthesis of Novel this compound Analogs and Derivatives
The continuous need for more effective and broader-spectrum fungicides drives the design and synthesis of novel this compound analogs and derivatives. The insights gained from SAR studies are directly applied in this endeavor.
The novel synthetic routes, such as the N-bromosuccinimide-promoted oxidative rearrangement of acetoacetanilide 1,3-oxathiolane, provide a platform for systematic modifications rsc.orgresearchgate.netrsc.orgrsc.org. Specifically, the ability to introduce a bromine atom at the C-2 methyl group allows for subsequent nucleophilic substitutions, leading to a new class of carboxins and, upon oxidation of the sulfur, oxycarboxins with diverse substituents at this position rsc.orgresearchgate.netrsc.orgrsc.org. This modular approach enables the exploration of various chemical functionalities and their impact on fungicidal activity.
The development of carboxin, the progenitor of SDHI fungicides, spurred the search for compounds with improved properties, including broader disease control wikipedia.org. This ongoing research aims to fine-tune the molecular structure of oxathiin derivatives to optimize their binding affinity to the succinate dehydrogenase enzyme, improve their systemic properties within plants, and enhance their spectrum of activity against a wider range of fungal pathogens. The synthesis of new analogs with specific substituent patterns allows researchers to further delineate precise structure-activity relationships, paving the way for the discovery of next-generation oxathiin fungicides.
Development of Oxathiin-Based Compounds with Enhanced Properties
The discovery of carboxin (5,6-dihydro-2-methyl-1,4-oxathiin-3-carboxanilide) and its sulfone analog, this compound (5,6-dihydro-2-methyl-1,4-oxathiin-3-carboxanilido-4,4-dioxide), in the 1960s marked a significant advancement in systemic fungicides apsnet.orgapsnet.orgwikipedia.org. These compounds inhibit succinate dehydrogenase (SDH), a crucial enzyme in the fungal electron transport chain, thereby disrupting fungal respiration wikipedia.orgsyjxb.comacs.orgasm.org. The ongoing development of oxathiin-based compounds focuses on refining their properties through synthetic chemistry and understanding structure-activity relationships (SAR).
Synthetic Modifications and Structure-Activity Relationships
Early research into oxathiin derivatives, including this compound, aimed to understand the structural requisites for fungitoxicity. This compound itself is derived from carboxin through oxidation of the sulfur atom to a sulfone apsnet.orgwikipedia.orgrsc.orgrsc.orgresearchgate.net. This oxidation generally leads to better results for diseases requiring long-lasting chemotherapeutic activity, such as cereal rusts and bean rust, despite carboxin often having higher initial toxicity to certain fungal spores apsnet.orgapsnet.org. The enhanced persistence of this compound within the plant is attributed to its greater stability apsnet.org.
Studies on structure-activity relationships have revealed key insights into the fungicidal efficacy of oxathiin compounds:
Oxidation of the Sulfur Atom: While oxidation of carboxin to this compound (sulfone) enhances persistence, the intermediate sulfoxide (one oxygen atom added) significantly reduces toxicity acs.orgasm.org. Carboxin sulfoxide is also a known environmental transformation product of carboxin nih.govaltascientific.cn.
Substitutions on the Anilino Moiety: Electron-withdrawing groups, such as chlorine or nitro groups, substituted in the aniline ring of carboxin markedly reduce fungitoxicity apsnet.orgapsnet.org. Conversely, the 3'-methyl-substituted analog of carboxin has been identified as the only compound significantly more toxic than carboxin in some early studies apsnet.orgapsnet.org.
Replacement of the Oxathiin Ring: Replacing the 2-methyl-oxathiin ring with other moieties, such as an o-tolyl, 2,4-dimethylthiazolyl, 2-amino-4-methyl-thiazolyl, or even a butyryl group, can result in compounds that retain the original biological activity to some extent apsnet.org. However, replacing the oxathiin ring with an o-toluene ring generally reduces fungitoxicity apsnet.org.
Methyl Group at Position 2: The presence of a methyl group at position 2 of the oxathiin ring appears necessary for good toxicity against fungi like Rhizoctonia solani apsnet.org.
A new synthetic route for carboxin and this compound, involving N-bromosuccinimide-promoted oxidative rearrangement of acetoacetanilide 1,3-oxathiolane, allows for the preparation of new analogs substituted at the C-2 methyl group. This method facilitates the introduction of various nucleophiles at this position, opening avenues for further structural exploration and property enhancement rsc.orgrsc.orgresearchgate.net.
Development of Novel Oxathiin-Based Derivatives
The ongoing search for new fungicides with enhanced properties extends beyond direct modifications of carboxin and this compound. The broader class of succinate dehydrogenase inhibitors (SDHIs), which includes oxathiin-carboxamides, has seen continuous development since their initial discovery over 40 years ago frac.info. While first-generation carboxamides like carboxin and this compound had a relatively limited spectrum, newer SDHIs launched since 2003 exhibit increased spectrum and potency frac.info.
The development of novel oxathiin-based compounds with enhanced properties is a continuous process, driven by the need for more effective and sustainable disease control. This includes:
Broadening Spectrum of Activity: Some oxathiin compounds have shown broader spectra of fungicidal activity beyond basidiomycetes, extending to ascomycetes jst.go.jp. For instance, N-(biphenyl-2-yl)-2-methyl-1,4-thioxolane-3-carboxamide (F427) demonstrated activity against both basidiomycetes and ascomycetes jst.go.jp.
Improved Efficacy and Systemicity: New fungicides are sought with enhanced characteristics such as systemicity, curativity, and longevity of disease control cabidigitallibrary.org. For example, oxathiapiprolin (B609797), a newer fungicide, exhibits extremely high efficacy against oomycete plant pathogens, and its mixtures with other fungicides show enhanced preventive, curative, translaminar, and systemic efficacies nih.gov. While oxathiapiprolin is a distinct chemical class (piperidinyl-thiazole-isoxazoline), its development highlights the ongoing efforts to create highly effective systemic compounds with improved properties.
Overcoming Resistance: The development of new SDHIs also addresses the challenge of fungicide resistance. Strategies are designed to prevent or delay the development of resistance, often involving new compounds or mixtures with novel modes of action frac.infocabidigitallibrary.org.
The detailed research findings on fungitoxicity and structure-activity relationships for various oxathiin and thiazole (B1198619) derivatives are summarized below, illustrating the impact of structural modifications on their activity against different fungal species.
Table 1: Fungitoxicity of Selected Oxathiin and Thiazole Derivatives (ED50 values in µM) apsnet.org
| Compound | Uromyces phaseoli typica (Uredospores) | Rhizoctonia solani (Mycelium) | Monilia cinerea f. americana (Mycelium) |
| Carboxin | 0.4 | 0.4 | 0.8 |
| This compound (Carboxin Sulfone) | 0.8 | 1.6 | 1.6 |
| Carboxin 3'-methyl analog | 0.2 | 0.2 | 0.4 |
| Carboxin 3'-chloro analog | 0.8 | 0.8 | 1.6 |
| Carboxin 3'-nitro analog | >100 | >100 | >100 |
| 2-amino-4-methyl-5-thiazolecarboxanilide (F849) | 0.4 | 0.4 | 0.8 |
| o-Toluanilide | 2.0 | 0.83 | >100 |
Note: ED50 values represent the effective dose at which 50% inhibition of fungal growth is observed.
This table demonstrates that while this compound is generally less fungitoxic in vitro than carboxin, its enhanced stability contributes to better long-term control in planta apsnet.orgapsnet.org. The 3'-methyl analog of carboxin shows superior fungitoxicity, highlighting the importance of specific substitutions on the anilino moiety apsnet.orgapsnet.org. Electron-withdrawing groups like nitro significantly reduce activity apsnet.orgapsnet.org. The fungitoxicity of some thiazole derivatives, such as F849, can be comparable to that of carboxin, suggesting that the oxathiin ring is not exclusively responsible for activity and can be replaced by certain bioisosteric structures apsnet.org.
Ecological Interactions and Environmental Impact Considerations
Effects on Non-Target Soil Microbial Communities
The presence of fungicides like oxycarboxin in soil can influence the complex microbial ecosystems that are crucial for soil health and nutrient cycling.
Impact on General Microbial Activity (e.g., respiration, dehydrogenase activity)
This compound has been observed to inhibit the growth of Rhizobia in vitro at a concentration of 19 µg/mL, with this inhibition primarily attributed to the suppression of respiration nih.gov. This effect is consistent with this compound's known mechanism as a succinate (B1194679) dehydrogenase (SDH) inhibitor nih.govherts.ac.uk. Succinate dehydrogenase is a pivotal enzyme within the citric acid cycle and the electron transport system of both eukaryotic and prokaryotic cells, playing a fundamental role in oxidative metabolism nih.govdntb.gov.uatsijournals.com. The inhibition of SDH by this compound directly interferes with the electron transport system dntb.gov.ua.
Effects on Specific Microbial Groups (e.g., rhizobia)
Specific studies have demonstrated that this compound can inhibit the growth of Rhizobium trifolii in vitro at concentrations as high as 100 ppm researchgate.net. This inhibition can subsequently impair symbiotic nitrogen fixation, a vital process for leguminous plants researchgate.netcapes.gov.br. Research has indicated that this compound, alongside other fungicides such as thiram (B1682883) and "Ethylan CP," can negatively affect symbiotic nitrogen fixation capes.gov.br.
Bioconcentration Potential in Aquatic Organisms
Bioconcentration describes the accumulation of a water-borne chemical substance within an aquatic organism. The bioconcentration factor (BCF) quantifies this phenomenon as the ratio of the chemical's concentration in the organism to its concentration in the surrounding water under equilibrium conditions europa.euwikipedia.org. For this compound, an estimated BCF of 3 has been calculated, derived from its log Kow of 0.77 nih.gov. Based on established classification schemes, a BCF of 3 indicates a low potential for bioconcentration in aquatic organisms nih.gov. This low potential is further supported by its log Kow value, as chemicals with a log Kow below 3 are generally considered to have a low bioaccumulation potential europa.eu.
Table 1: this compound Bioconcentration Potential
| Parameter | Value | Interpretation | Source |
| Estimated BCF (Bioconcentration Factor) | 3 | Low potential for bioconcentration in aquatic organisms | nih.gov |
| Log Kow (Octanol-Water Partition Coefficient) | 0.77 | Indicates low bioaccumulation potential | nih.goveuropa.eu |
Ecotoxicity Studies on Selected Environmental Organisms (e.g., birds, fish, Daphnia)
Ecotoxicity studies are conducted to assess the inherent toxicity of chemical substances to a diverse range of environmental organisms, encompassing both aquatic and terrestrial species ktr.or.kr. For this compound, moderate acute ecotoxicity alerts have been issued for birds, fish, and Daphnia herts.ac.uk. Notably, this compound has been specifically identified as toxic to the water flea, Daphnia magna core.ac.uk.
Table 2: this compound Ecotoxicity Alerts
| Organism Group | Acute Ecotoxicity Alert Level | Source |
| Birds | Moderate | herts.ac.uk |
| Fish | Moderate | herts.ac.uk |
| Daphnia | Moderate | herts.ac.uk |
Environmental Mobility and Potential for Off-Target Movement
This compound exhibits a soil half-life that typically ranges from 2 to 8 weeks nih.gov. Its mobility within the environment is influenced by various factors, including its water solubility, its tendency to sorb to soil particles, and prevailing environmental conditions oregonstate.edu. This compound has been assigned a "High alert" for leachability and is characterized as "Mobile" in terms of drainflow herts.ac.uk. These classifications suggest a notable potential for the compound to move through soil and reach groundwater, as well as to be transported off-target via surface runoff oregonstate.edufairlifts.comresearchgate.netmdpi.com. The hydrolysis half-life (DT50) of this compound is reported to be 44 days at pH 6 and 25 °C, contributing to its persistence in environmental matrices nih.gov.
Table 3: this compound Environmental Mobility Parameters
| Parameter | Value/Classification | Source |
| Soil Half-Life (DT50) | 2-8 weeks | nih.gov |
| Hydrolysis Half-Life (DT50) | 44 days (pH 6, 25 °C) | nih.gov |
| Leachability | High alert | herts.ac.uk |
| Drainflow Mobility | Mobile | herts.ac.uk |
Role in Contemporary Agricultural Systems and Sustainability Research
Integration within Integrated Pest Management (IPM) Programs
Oxycarboxin is well-suited for integration into Integrated Pest Management (IPM) programs due to its targeted action and systemic properties. IPM strategies aim to maintain pest populations at acceptable levels by employing a combination of physical, mechanical, biological, and chemical methods, with chemical interventions typically used as a last resort. marketresearchintellect.comsrvusd.net The increasing adoption of IPM techniques in agriculture supports the growing market for agricultural this compound. marketresearchintellect.com Within IPM frameworks, the use of pesticides with diverse modes of action, such as this compound, is recommended to mitigate the development of fungicide resistance in target pathogens. regulations.gov The development of this compound-based products that align with IPM principles is a growing trend. researchandmarkets.com
Contributions to Sustainable Agriculture Practices
This compound is increasingly recognized as a valuable component in the transition towards more sustainable agricultural practices. It is considered a more eco-friendly alternative to certain traditional fungicides, primarily due to its specific mode of action, which disrupts energy production in fungal cells, and its minimal impact on non-target organisms and the broader environment. datahorizzonresearch.comechemi.commarketresearchintellect.com The growing global emphasis on sustainable agriculture has driven the demand for effective and environmentally responsible crop protection solutions like this compound. datahorizzonresearch.com
This compound's environmental profile contributes to a reduced footprint compared to some traditional fungicides. Its selective mode of action, inhibiting fungal mitochondrial respiration, allows for strong fungicidal effects with minimal impact on non-target organisms. echemi.com This contributes to its perception as a more sustainable option. datahorizzonresearch.com
The environmental fate of this compound has been studied, with findings indicating a hydrolysis half-life of approximately 44 days at pH 6 and 25 °C. nih.govechemi.com In soils, its half-life typically ranges from about 2.5 to 8 weeks. echemi.com Based on its estimated organic carbon-water (B12546825) partitioning coefficient (Koc) of 20, this compound is not expected to extensively adsorb to suspended solids and sediment in aquatic environments. echemi.com Volatilization from moist soil surfaces is also not anticipated to be a significant fate process. echemi.com
While direct environmental release of this compound is limited, as it is primarily registered for use on ornamentals in enclosed structures like greenhouses, it can be formed as a degradation product of carboxin (B1668433), a related fungicide. nih.govechemi.comhc-sc.gc.caepa.gov Carboxin is considered moderately to slightly toxic to aquatic animals on an acute exposure basis, and due to their structural similarity, this compound is often assumed to be toxicologically equivalent for assessment purposes. epa.govepa.gov Some studies have suggested that this compound may decrease nitrogen fixation in certain contexts. plantarchives.org
Table 1: Environmental Fate Parameters of this compound
| Parameter | Value | Reference |
| Hydrolysis Half-Life (pH 6, 25 °C) | 44 days | nih.govechemi.com |
| Soil Half-Life Range | 2.5 to 8 weeks | echemi.com |
| Estimated Koc (Adsorption to Solids) | 20 | echemi.com |
| Volatilization from Moist Soil | Not expected to be important | echemi.com |
Management Strategies for Optimizing Application and Efficacy
Optimizing the application and efficacy of this compound involves leveraging its systemic properties and integrating it with modern agricultural technologies. Precision agriculture and smart technologies offer significant opportunities to enhance the use of this compound. datahorizzonresearch.com By employing advanced application techniques such as precision spraying and variable-rate systems, farmers can apply the precise amount of fungicide at the optimal time and location, thereby maximizing efficiency and effectiveness while minimizing waste. datahorizzonresearch.com
This compound's systemic action allows for translocation within plant tissues, ensuring thorough and long-lasting disease control. echemi.com It possesses both protective and curative properties, enabling it to prevent new infections and inhibit the development of existing fungal colonies. echemi.comherts.ac.uk Its long residual activity can reduce the frequency of applications. echemi.com this compound is highly effective when used as a seed treatment or for foliar application. echemi.com Furthermore, its compatibility with many other fungicides and pesticides allows for flexible tank-mixing strategies. echemi.com To maintain its efficacy and prevent the development of fungicide resistance, it is crucial to avoid repeated or improper use. datahorizzonresearch.commarketresearchintellect.com IPM programs advocate for rotating or mixing fungicides with different modes of action to delay resistance onset. regulations.gov Studies also suggest the feasibility of combining this compound with certain bioinputs, such as Metarhizium, especially when considering the bioinput's application timing relative to the chemical's half-life and increasing soil organic matter. unal.edu.co
Phytotoxicity Assessments in Target Crop Systems
Phytotoxicity, or injury to plants caused by a pesticide, is a critical consideration in fungicide application. This compound generally exhibits low phytotoxicity and is considered safe for crops when applied according to recommended guidelines. echemi.com However, studies have shown that systemic fungicides, including carboxin and this compound, can induce phytotoxic effects on sensitive crops, such as soybean seedlings, at higher concentrations (e.g., 100 μg mL⁻¹ when incorporated into soil). scialert.netdocsdrive.com The extent of phytotoxicity can be concentration-dependent and may also vary significantly with the specific host genotype. scialert.netdocsdrive.com
Phytotoxicity assessments for this compound are conducted under both controlled greenhouse and varied field conditions. This compound is specifically registered for use on ornamentals within enclosed commercial structures like greenhouses. nih.govhc-sc.gc.caepa.govuky.edu In such enclosed environments, plants often grow rapidly and are more succulent, which can increase their susceptibility to pesticide-induced phytotoxicity. uky.edu Therefore, it is a standard recommendation to test any new or familiar pesticide on a small number of plants or a new plant variety before widespread application in a greenhouse setting to ascertain potential phytotoxicity issues. uky.edu In field trials, different formulations of this compound have been evaluated for their performance and impact on crops, with emulsifiable concentrate (EC) and oil-dispersible (OD) formulations demonstrating superior disease control and yield benefits compared to wettable powder (WP) formulations. cdnsciencepub.com
Table 2: Observed Phytotoxicity of this compound and Related Compounds
| Compound | Crop System | Concentration | Observation | Reference |
| This compound (and Carboxin) | Soybean seedlings | 100 μg mL⁻¹ (soil incorporated) | Phytotoxic | scialert.netdocsdrive.com |
| This compound | Various ornamentals (greenhouse) | At or below recommended dose | Low phytotoxicity/safe | echemi.comuky.edu |
Genotypic Variation in Plant Response
The effectiveness of fungicides, including this compound, can be influenced by various factors, including the specific plant genotype (cultivar) and environmental conditions researchgate.netfrontiersin.org. Research into genotypic variation in plant response to fungicides is crucial for optimizing crop protection strategies and understanding the complex interactions between host plants, pathogens, and chemical treatments.
Detailed research findings concerning this compound's impact on different plant genotypes reveal varied outcomes depending on the crop, pathogen, and environmental context. For instance, studies conducted on soft white spring wheat cultivars, 'Fielder' and 'Owens', investigated the efficacy of various fungicides, including this compound, against stripe rust and leaf rust tandfonline.com. In 1984, wheat treated with this compound showed less stripe rust compared to untreated checks. However, in trials conducted in 1986, this effect was not observed tandfonline.com. Furthermore, the study concluded that foliar applications of this compound, along with other fungicides like chlorothalonil (B1668833) and mancozeb, were largely ineffective in controlling stripe rust and leaf rust and demonstrated no significant effect on the yield of these wheat cultivars tandfonline.com. This suggests that for these specific wheat genotypes, under the conditions of the study, this compound did not provide a consistent or significant beneficial response in terms of disease control or yield improvement.
The interaction between plant genotype and fungicide efficacy is a complex area, influenced by the genetic basis of plant resistance to pathogens and the physiological responses of different cultivars to chemical applications. Future research could further elucidate specific genotypic responses to this compound, providing more targeted application guidelines for sustainable agricultural practices.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
